Cytochalasin D

Übersicht

Beschreibung

Cytochalasin D is an alkaloid produced by Helminthosporium and other molds . It is a cell-permeable and potent inhibitor of actin polymerization . It disrupts actin microfilaments and activates the p53-dependent pathways causing arrest of the cell cycle at the G1-S transition .

Synthesis Analysis

The synthesis of this compound involves a berberine bridge enzyme-like oxidase-catalysed double bond isomerization . This process acts as a pathway switch in cytochalasin synthesis . The berberine bridge enzyme (BBE)-like oxidase AspoA uses Glu 538 as a general acid biocatalyst to catalyse an unusual protonation-driven double bond isomerization reaction .

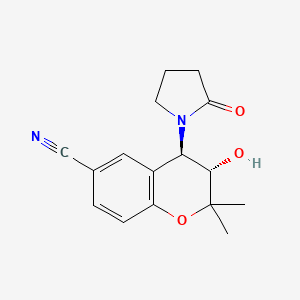

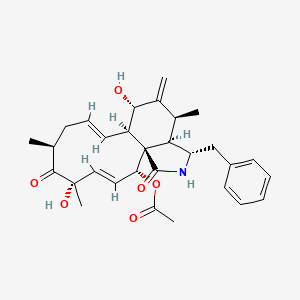

Molecular Structure Analysis

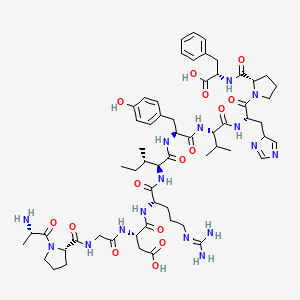

The molecular structure of this compound is C30H37NO6 . It has a molar mass of 507.62 g/mol . The structure of this compound is complex, with multiple rings and functional groups .

Chemical Reactions Analysis

This compound interacts with actin filaments in cells, disrupting their polymerization . This interaction involves a berberine bridge enzyme-like oxidase-catalysed double bond isomerization . This reaction acts as a switch to alter the native and nonenzymatic pathways to synthesize aspochalasin family compounds .

Physical And Chemical Properties Analysis

This compound is a crystalline solid . It is used as a laboratory chemical . Its physical and chemical properties are influenced by its complex molecular structure, which includes multiple rings and functional groups .

Wissenschaftliche Forschungsanwendungen

Hemmung der Aktinpolymerisation

Cytochalasin D ist als Hemmer der Aktinpolymerisation bekannt . Es stört Aktin-Mikrofilamente , die für verschiedene zelluläre Prozesse entscheidend sind. Diese Eigenschaft macht es zu einem wertvollen Werkzeug für die Untersuchung der Rolle der Aktin-Dynamik in spezifischen Prozessen .

Studium der glatten Muskelkontraktion

Forschungen haben gezeigt, dass this compound die Kraft während der Relaxation in gehäuteter Taenia cecum und Halsschlagader signifikant unterdrücken kann . Dies deutet darauf hin, dass es verwendet werden kann, um die Mechanismen der glatten Muskelkontraktion und -relaxation zu untersuchen .

Zellzyklusforschung

Es wurde festgestellt, dass this compound die p53-abhängigen Pfade aktiviert, was zu einer Arretierung des Zellzyklus am G1-S-Übergang führt . Dies macht es nützlich für die Untersuchung der Zellzyklusregulation und der Rolle von p53-Pfaden .

Glukosetransportstudien

Es wurde beobachtet, dass this compound den durch Insulin stimulierten, aber nicht den basalen Glukosetransport hemmt . Diese Eigenschaft kann ausgenutzt werden, um die Mechanismen des Glukosetransports und die Rolle von Insulin in diesem Prozess zu untersuchen .

Untersuchung von Aktin-gebundenen Regulationsmechanismen

This compound wurde verwendet, um die Auswirkungen der Aktinpolymerisation/Depolymerisation auf den Relaxationsprozess in der glatten Muskulatur zu untersuchen . Dies kann Einblicke in Aktin-gebundene Regulationsmechanismen liefern .

Forschung zur Zellmorphologie

Aufgrund seiner Auswirkungen auf das Aktin-Zytoskelett kann this compound die Zellmorphologie beeinflussen . Dies macht es zu einem nützlichen Werkzeug für die Untersuchung der Beziehung zwischen dem Aktin-Zytoskelett und der Zellmorphologie .

Wirkmechanismus

Target of Action

Cytochalasin D primarily targets actin filaments within cells . Actin is a protein that forms microfilaments, which are key components of the cell’s cytoskeleton. These microfilaments play crucial roles in maintaining cell shape, enabling cell movement, and facilitating various cellular functions .

Mode of Action

This compound is a potent inhibitor of actin polymerization . It achieves this by binding to the barbed ends of actin filaments, thereby preventing the addition of actin monomers . This disruption of actin dynamics leads to the breakdown of actin microfilaments . Additionally, this compound can activate p53-dependent pathways, causing arrest of the cell cycle at the G1-S transition .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polymerization of actin. By inhibiting this process, this compound disrupts the normal functioning of the actin cytoskeleton . This can have downstream effects on various cellular processes that rely on actin, including cell motility, intracellular transport, and maintenance of cell shape .

Pharmacokinetics

It’s known that this compound is a cell-permeable compound , suggesting it can readily cross cell membranes to exert its effects.

Result of Action

The disruption of actin polymerization by this compound has several cellular effects. It can lead to changes in cell shape and impair cell movement due to the breakdown of the actin cytoskeleton . Additionally, by activating p53-dependent pathways, this compound can induce cell cycle arrest . This can potentially lead to apoptosis, or programmed cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of serum can affect the effective concentration range of this compound . Furthermore, the specific cellular environment, including the presence of other proteins and the state of the actin cytoskeleton, can also impact the efficacy and stability of this compound .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Cytochalasin D has a significant role in biochemical reactions. It binds to F-actin polymer and prevents the polymerization of actin monomers . Studies have found that this compound-actin dimers contain ATP-bound actin upon formation. These dimers are reduced to this compound-actin monomers as a result of ATP hydrolysis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the actin network, thereby increasing the number of actin-filament ends for further actin polymerization . This disruption of the actin cytoskeleton strongly influences the mechanical properties of cells and tissues .

Molecular Mechanism

The mechanism of action of this compound is through its binding to F-actin polymers, preventing the polymerization of actin monomers . This binding disrupts the actin network, leading to an increase in the number of actin-filament ends available for further actin polymerization .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound actually increases F-actin content over time, suggesting that it disrupts the actin network to increase the number of actin-filament ends for further actin polymerization .

Metabolic Pathways

This compound is involved in metabolic pathways related to actin polymerization. It interacts with actin monomers and influences their polymerization into F-actin .

Subcellular Localization

This compound is known to disrupt the actin cytoskeleton, which is a crucial component of the cell’s cytoplasm Therefore, it can be inferred that this compound localizes to areas where actin is present

Eigenschaften

IUPAC Name |

(16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37NO6/c1-17-10-9-13-22-26(33)19(3)18(2)25-23(16-21-11-7-6-8-12-21)31-28(35)30(22,25)24(37-20(4)32)14-15-29(5,36)27(17)34/h6-9,11-15,17-18,22-26,33,36H,3,10,16H2,1-2,4-5H3,(H,31,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZRWUKZFQQKKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | CYTOCHALASIN D | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860273 | |

| Record name | 3-Benzyl-6,12-dihydroxy-4,10,12-trimethyl-5-methylidene-1,11-dioxo-2,3,3a,4,5,6,6a,9,10,11,12,15-dodecahydro-1H-cycloundeca[d]isoindol-15-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cytochalasin d appears as needles or fluffy white powder. (NTP, 1992), Solid; [HSDB] White solid; [CAMEO] White powder; [MSDSonline] | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | CYTOCHALASIN D | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Cytochalasin D | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

MAJOR BIOLOGICAL EFFECTS ARE THE BLOCKAGE OF CYTOPLASMIC CLEAVAGE RESULTING IN MULTINUCLEATE CELL FORMATION, THE INHIBITION OF CELL MOVEMENT, & THE INDUCTION OF NUCLEAR EXTRUSION... OTHER REPORTED EFFECTS INCLUDE THE INHIBITION OF GLUCOSE TRANSPORT, OF THYROID SECRETION, OF GROWTH HORMONE RELEASE, OF PHAGOCYTOSIS, & OF PLATELET AGGREGATION & CLOT CONTRACTION. /CYTOCHALASINS/, IN THE EARLY STAGE OF CYTOLOGICAL RESEARCH USING CYTOCHALASINS THE MODE OF ACTION OF THE COMPOUNDS WAS EXPLAINED AS DIRECT DISRUPTION OF MICROFILAMENTS INTERFERRING WITH CONTRACTILE MOVEMENTS OF THE MAMMALIAN CELLS. FURTHER STUDY, ESPECIALLY THE OBSERVATION OF THEIR EFFECTS ON THE TRANSPORT OF A NUMBER OF SUBSTANCES INTO THE CELLS, REVEALED A MORE COMPLEX MODE OF ACTION. IT IS CLEAR THAT THE NATURE OF THE BINDING BETWEEN THE CYTOCHALASINS & ACTIVE SITES IS NOT COVALENT BECAUSE OF THE RAPID REVERSIBILITY OF THE ACTION. /CYTOCHALASINS/, THROUGH THE USE OF (3)H-LABELLED CYTOCHALASINS B & D THE PRECISE BINDING SITES & SUB-CELLULAR LOCALIZATION ARE NOW UNDER INVESTIGATION... EXPERIMENTAL RESULTS OBTAINED THUS FAR SUPPORT THE IDEA THAT THE PRIMARY EFFECT IS MEMBRANOTROPIC, PERHAPS INVOLVING THE ASSOCIATION OF MICROFILAMENTS WITH THE PLASMA MEMBRANE., CYTOCHALASIN D DID NOT PREVENT ATTACHMENT BUT DID PREVENT ENTRY OF TOXOPLASMA GONDII INTO PERITONEAL MACROPHAGES AND BLADDER TUMOR 4934 CELLS., For more Mechanism of Action (Complete) data for CYTOCHALASIN D (9 total), please visit the HSDB record page. | |

| Details | RYNING FW, REMINGTON JS; EFFECT OF CYTOCHALASIN D ON TOXOPLASMA GONDII CELL ENTRY; INFECT IMMUN 20(3) 739 (1978) | |

| Record name | CYTOCHALASIN D | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM ACETONE-PETROLEUM ETHER | |

CAS RN |

22144-77-0 | |

| Record name | CYTOCHALASIN D | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 7(S),18(R)-dihydroxy-16(S),18-dimethyl-10-phenyl[11]cytochalasa-6(12),13(E),19(E)-triene-1,17-dione 21(R)-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYTOCHALASIN D | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

491 to 500 °F (decomposes) (NTP, 1992), 267-271 °C | |

| Details | Cole, R. J. and R. H. Cox. Handbook of Toxic Fungal Metabolites. New York: Academic Press, Inc., 1981., p. 299 | |

| Record name | CYTOCHALASIN D | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Cole, R. J. and R. H. Cox. Handbook of Toxic Fungal Metabolites. New York: Academic Press, Inc., 1981., p. 299 | |

| Record name | CYTOCHALASIN D | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

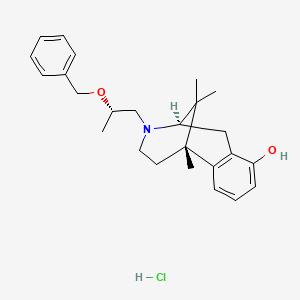

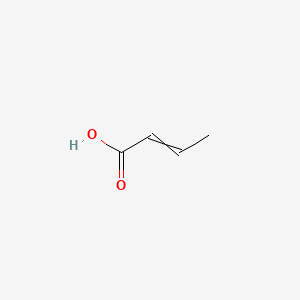

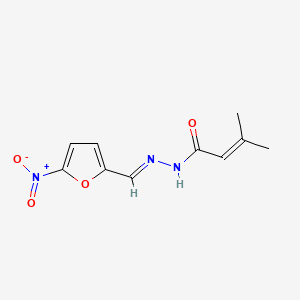

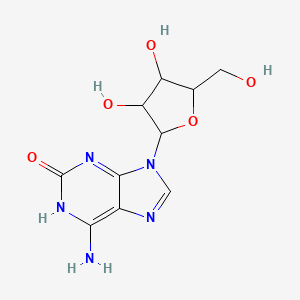

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of Cytochalasin D?

A1: this compound primarily targets actin filaments, specifically binding to the barbed (+) end of actin filaments and inhibiting their polymerization. []

Q2: How does this compound affect actin filament dynamics?

A2: this compound preferentially binds to the barbed end of actin filaments, effectively capping them and preventing further monomer addition. This leads to a net depolymerization of actin filaments, as monomer dissociation from the pointed (-) end continues. [, ]

Q3: What are the downstream effects of this compound treatment on cells?

A3: this compound treatment can lead to a variety of cellular effects, including:

- Changes in cell morphology: Cells often become rounded due to the disruption of the actin cytoskeleton. [, , ]

- Inhibition of cell movement and migration: Processes like phagocytosis and chemotaxis are often disrupted. [, , ]

- Alterations in intracellular transport: Movement of vesicles and organelles can be impaired. [, , ]

- Changes in cell signaling: Disruption of the actin cytoskeleton can impact various signaling pathways, including those involving focal adhesion kinase (FAK) and NF-κB. [, , ]

- Induction of apoptosis: In some cell types, prolonged CytoD treatment can trigger programmed cell death. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C30H37NO6, and its molecular weight is 507.62 g/mol. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.